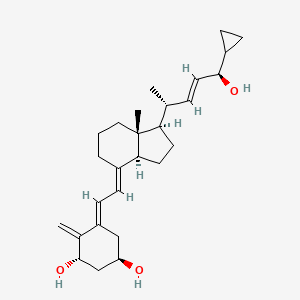
9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-,(1a,3b,5E,7E,22E,24R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-,(1a,3b,5E,7E,22E,24R)- is a synthetic derivative of vitamin D This compound is known for its unique structure, which includes a cyclopropyl group and a secochola backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-,(1a,3b,5E,7E,22E,24R)- involves several stepsThe reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-,(1a,3b,5E,7E,22E,24R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halogens. The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-,(1a,3b,5E,7E,22E,24R)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as psoriasis and other skin conditions.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-,(1a,3b,5E,7E,22E,24R)- involves its interaction with specific molecular targets and pathways. It binds to vitamin D receptors on the surface of cells, regulating the expression of genes involved in cellular differentiation and proliferation. This regulation helps to control the growth and differentiation of skin cells, making it useful in treating conditions like psoriasis .
Comparison with Similar Compounds
Similar Compounds
Calcipotriol: Another synthetic derivative of vitamin D, used in the treatment of psoriasis.
Tacalcitol: A vitamin D analog used for similar therapeutic purposes.
Maxacalcitol: Another vitamin D analog with similar applications.
Uniqueness
9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-,(1a,3b,5E,7E,22E,24R)- is unique due to its specific structure, which includes a cyclopropyl group. This structural feature may contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C27H40O3 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10+/t17-,22-,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
LWQQLNNNIPYSNX-HFGONQAFSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O)O)C |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


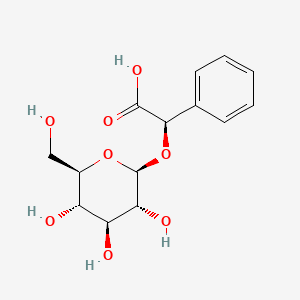
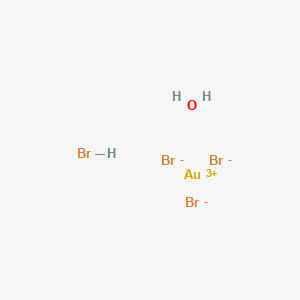
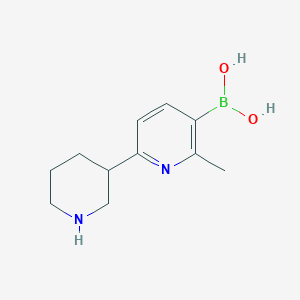
![10',16'-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14081810.png)
![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14081827.png)

![Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B14081836.png)
![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081842.png)
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol](/img/structure/B14081845.png)
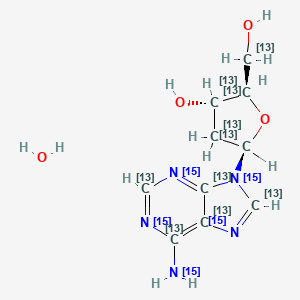
![N-(Morpholine-4-carbonyl)phenylalanyl-N-{1-cyclohexyl-3-hydroxy-4-oxo-4-[(propan-2-yl)oxy]butan-2-yl}-S-methylcysteinamide](/img/structure/B14081852.png)

![1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol](/img/structure/B14081858.png)
